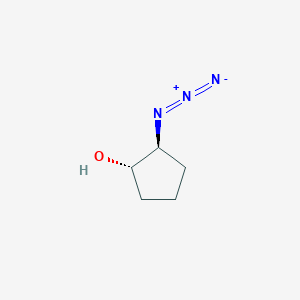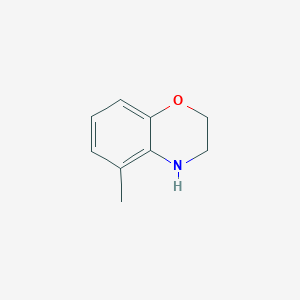
5-methyl-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
5-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring
Wirkmechanismus
Target of Action
The primary target of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine is the herpes simplex virus type 1 (HSV-1) , including acyclovir-resistant strains . This suggests that the compound may have antiviral properties.
Mode of Action
It is known that the compound has inhibitory activities against human topoisomerase i . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription. By inhibiting topoisomerase I, the compound may interfere with these processes, thereby inhibiting the replication of HSV-1 .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication and transcription, given its inhibitory effect on topoisomerase I . By interfering with these processes, the compound may prevent the replication of HSV-1, thereby exerting its antiviral effects .
Pharmacokinetics
It is known that the compound has a melting point of 98-100°c , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of the action of this compound is the inhibition of HSV-1 replication . This suggests that the compound may have potential as an antiviral agent, particularly against HSV-1 strains that are resistant to other antiviral drugs .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, and at room temperature . These conditions may help to maintain the stability and efficacy of the compound.
Biochemische Analyse
Cellular Effects
Some benzoxazine derivatives have been found to inhibit human topoisomerase I, a key enzyme involved in DNA replication
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine is not well-defined. It’s known that some benzoxazine derivatives can interact with DNA and proteins, potentially influencing gene expression and enzyme activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with formaldehyde and a methylating agent under controlled conditions. One common method includes the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to achieve regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously. This method is advantageous due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced forms of the compound, and various substituted benzoxazine derivatives .
Wissenschaftliche Forschungsanwendungen
5-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazin-3-one: This compound is structurally similar but lacks the methyl group at the 5-position.
7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: This derivative includes additional fluorine atoms, which can enhance its biological activity.
Uniqueness
5-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can enhance its stability and interaction with molecular targets compared to its unsubstituted counterparts .
Eigenschaften
IUPAC Name |
5-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-2-4-8-9(7)10-5-6-11-8/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWCBDOFRHNVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
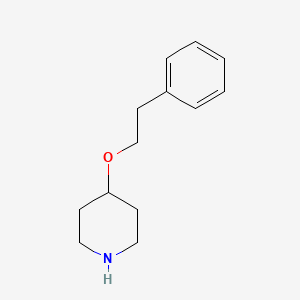


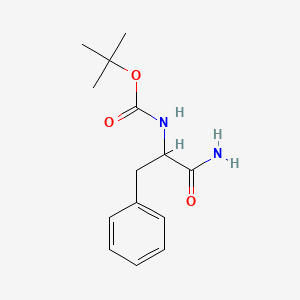
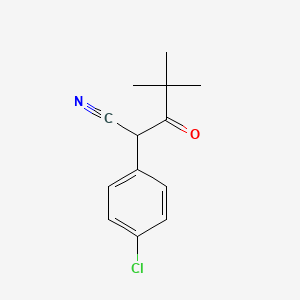
![4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B3388660.png)
![4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3388667.png)

![1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B3388693.png)
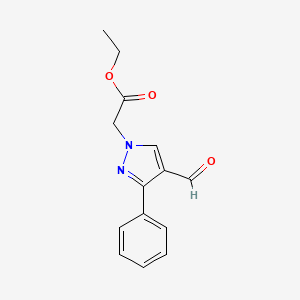
![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)
![Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate](/img/structure/B3388705.png)
